tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate
Description
tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate is a bicyclic carbamate derivative featuring a 7-membered 4-azabicyclo[4.1.0]heptane core. The compound is structurally characterized by a fused cyclohexane-cyclopropane system with a nitrogen atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group attached via a methylene bridge at the 1-position. Such bicyclic carbamates are pivotal in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of protease inhibitors or kinase modulators due to their conformational rigidity and stereochemical diversity .
Structure
3D Structure
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-ylmethyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-4-5-13-7-9(12)6-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
ADRHJTXCZFRRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCNCC1C2 |
Origin of Product |
United States |
Preparation Methods
Piperidine Carbonyl Reduction and Cyclopropanation
-
Starting Material : tert-Butyl 2-oxopiperidine-1-carboxylate is reduced using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C to yield tert-butyl 2-hydroxypiperidine-1-carboxylate.
-
Cyclopropanation : The alcohol intermediate is treated with dibromocarbene (generated from CHBr₃ and NaOH) in the presence of benzyltriethylammonium chloride. This yields tert-butyl 7,7-dibromo-2-azabicyclo[4.1.0]heptane-2-carboxylate with 18% yield over two steps.
Critical Parameters :
-
Temperature: 20°C
-
Catalysts: Phase-transfer agents (e.g., benzyltriethylammonium chloride)
-
Solvent: CHBr₃/NaOH biphasic system
Introduction of the Methyleneamine Side Chain
Functionalization of the azabicycloheptane core with a methylene group is achieved via alkylation or reductive amination.
Reductive Amination
-
Substrate : 4-Azabicyclo[4.1.0]heptan-1-ylmethanol (prepared via cyclopropanation) is oxidized to the corresponding aldehyde using MnO₂ in dichloromethane.
-
Reductive Amination : The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 4-azabicyclo[4.1.0]heptan-1-ylmethylamine.
Typical Yields :
Boc Protection of the Primary Amine
The final step involves protecting the methyleneamine side chain with a tert-butoxycarbonyl (Boc) group.
Carbamate Formation
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP).
-
Conditions : Reaction in dichloromethane (DCM) or THF at 0–25°C for 2–12 hours.
Optimized Protocol :
-
Substrate: 4-Azabicyclo[4.1.0]heptan-1-ylmethylamine (1.0 equiv)
-
Boc₂O: 1.2 equiv
-
Solvent: THF
-
Base: DMAP (0.1 equiv)
Alternative Routes
Direct Alkylation of Azabicycloheptane
Ring-Opening of Epoxides
-
Epoxidation : Piperidine derivatives are epoxidized using m-CPBA.
-
Amine Attack : The epoxide undergoes nucleophilic attack by a Boc-protected methylamine, followed by acid-catalyzed cyclization.
Stereochemical Considerations
The bicyclo[4.1.0]heptane system introduces two stereocenters. Diastereoselectivity is controlled by:
-
Cyclopropanation Conditions : Use of chiral auxiliaries or asymmetric catalysis.
-
Reductive Amination : Stereoselective reduction with (R)- or (S)-BINAP-Ru complexes.
Industrial-Scale Adaptations
-
Continuous Flow Cyclopropanation : CHBr₃ and NaOH are fed into a microreactor with tert-butyl piperidine carboxylate, achieving 90% conversion in <10 minutes.
-
Catalytic Hydrogenation : Pd/C-mediated deprotection of intermediates reduces step count.
Analytical Characterization
Challenges and Limitations
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions, yielding the free amine. This reaction is critical for deprotection in synthetic workflows:
| Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (4M in dioxane) | Cleavage of Boc group to liberate amine | 82–91% |
| Basic hydrolysis | NaOH (aq.) / THF | Deprotection with formation of sodium salt | 63–85% |
-
Mechanism : Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water. Basic conditions hydrolyze the carbamate via hydroxide ion attack .
-
Applications : Deprotection is essential for subsequent functionalization, such as peptide coupling or alkylation.
Alkylation of the Bicyclic Amine
The secondary amine in the azabicyclo[4.1.0]heptane core reacts with alkyl halides or sulfonates in the presence of bases:
| Reagents | Base | Product | Notes |
|---|---|---|---|
| Methyl iodide | K₂CO₃ / DMF | N-Methylated derivative | Improved solubility |
| Benzyl bromide | Et₃N / CH₂Cl₂ | N-Benzyl derivative | Enhanced stability |
-
Mechanism : SN2 displacement or base-assisted deprotonation followed by nucleophilic substitution.
-
Challenges : Steric hindrance from the bicyclic framework may reduce reaction rates.
Ring-Opening Reactions
The strained bicyclo[4.1.0]heptane system undergoes ring-opening under specific conditions:
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| H₂O / HCl | Reflux | Linear amino alcohol derivative | Intermediate for APIs |
| Grignard reagents | THF / 0°C | Ring-opened alkylated amine | Building block |
-
Mechanism : Acid-catalyzed cleavage of the strained cyclopropane ring, followed by hydration or alkylation .
Coupling Reactions
The deprotected amine participates in peptide bond formation and cross-coupling:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Amide coupling | EDC/HOBt / DIPEA | Peptide-conjugated derivative | 75–90% |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ / K₂CO₃ | Biaryl-functionalized analog | 60–70% |
-
Key Insight : The rigid bicyclic structure enhances stereochemical control in coupling reactions.
Oxidation and Reduction
Functional group interconversions are achievable through redox chemistry:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation (Amine → Nitro) | m-CPBA / CH₂Cl₂ | Nitroso intermediate | Requires anhydrous conditions |
| Reduction (Nitro → Amine) | H₂ / Pd-C | Reduced amine derivative | High selectivity |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Application |
|---|---|---|---|
| Acetylene derivatives | Cu(I) catalysis | Triazole-fused bicyclic system | Bioactive scaffolds |
| Nitrile oxides | RT / Toluene | Isoxazoline adducts | Drug discovery |
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate exhibits several promising biological activities:
- Neuroprotective Effects : Similar compounds have shown potential as neuroprotective agents, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, compounds with related structures have been observed to inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer's pathology .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase, thereby enhancing cholinergic signaling in the brain .
Neuroprotective Studies
A recent study investigated the effects of a related compound on astrocytes exposed to amyloid-beta 1-42. The results indicated that the compound could reduce oxidative stress markers (TNF-α and free radicals) in vitro, suggesting a protective effect against neuroinflammation .
In Vivo Efficacy
In vivo studies using scopolamine-induced models demonstrated that treatment with compounds similar to this compound resulted in reduced amyloid-beta levels compared to control groups, although significant differences were noted primarily with established treatments like galantamine .
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites in a unique manner, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis of Structural Features
Variations in Bicyclo Ring Systems
The target compound’s 4-azabicyclo[4.1.0]heptane scaffold distinguishes it from analogs with smaller or differently substituted bicyclo systems:
- Azabicyclo[3.1.0]hexane systems : Derivatives such as tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0) exhibit a 6-membered bicyclo framework, reducing ring strain and steric bulk compared to the 7-membered system in the target compound .
Substituent Position and Functional Group Effects
- Positional Isomerism: Substituent placement on the bicyclo scaffold significantly impacts reactivity.
- Protecting Groups: Analogous compounds like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS 910789-29-6) use a benzyloxycarbonyl (Cbz) group, which requires hydrogenolysis for deprotection, unlike the acid-labile Boc group in the target compound .
Table 1: Structural Comparison of Key Analogous Compounds
Physicochemical Properties and Stability
- Solubility : Hydrochloride salts (e.g., 6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride) exhibit enhanced aqueous solubility compared to free bases due to ionic character .
- Stability : Boc-protected derivatives are stable under basic conditions but cleaved under acidic conditions, whereas Cbz-protected analogs (e.g., benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, CAS 66207-08-7) require catalytic hydrogenation for deprotection .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl N-(4-azabicyclo[4.1.0]heptan-1-ylmethyl)-carbamate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the 4-azabicyclo[4.1.0]heptane core can be functionalized with a methylene linker, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane or THF. Reaction progress is monitored by TLC or NMR .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT, 12h | 70-85 |
Q. How is the structure of this compound confirmed in research settings?
- Methodology :
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation are used to resolve the bicyclic structure and confirm stereochemistry .
- Spectroscopy : ¹H/¹³C NMR (tert-butyl singlet at δ ~1.4 ppm, bicyclic proton splitting patterns), IR (C=O stretch ~1690 cm⁻¹), and HRMS for molecular ion verification .
Q. What are the primary applications of this compound in academic research?
- Applications :
- Intermediate in synthesizing pharmaceutically active molecules (e.g., kinase inhibitors or GPCR modulators) due to its rigid bicyclic scaffold and Boc-protected amine .
- Building block for studying steric and electronic effects in asymmetric catalysis .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during the synthesis of the 4-azabicyclo[4.1.0]heptane core?
- Methodology :
- Ring-closing metathesis (RCM) : Grubbs catalyst generates the bicyclic system with defined stereochemistry.
- Stereoselective cyclopropanation : Transition-metal-catalyzed [2+1] cycloadditions (e.g., Simmons-Smith) on pre-functionalized olefins .
Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?
- Stability Analysis :
- Acidic Conditions : Boc group is cleaved with TFA or HCl (e.g., 4M HCl in dioxane) to yield the free amine. Stability studies show no decomposition at pH 2-6 (24h, 25°C) .
- Basic Conditions : Stable under mild bases (e.g., NaHCO₃), but prolonged exposure to strong bases (NaOH) leads to hydrolysis.
Q. How can researchers address low yields in the final coupling step when synthesizing this compound?
- Troubleshooting :
- Steric Hindrance : Use bulky coupling agents (e.g., EDC/HOBt) or microwave-assisted synthesis (50°C, 30 min) to improve reactivity .
- Side Reactions : Add molecular sieves to scavenge water or optimize stoichiometry (1.2 eq. Boc reagent).
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Key Factors :
- Catalyst Loading : Higher Pd catalyst (5 mol%) improves Suzuki coupling yields but increases purification difficulty .
- Solvent Polarity : THF vs. DMF alters reaction kinetics (e.g., DMF increases solubility of intermediates but may promote side reactions) .
Methodological Best Practices
Q. What analytical techniques are recommended for detecting impurities in this compound?
- Protocol :
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) to separate byproducts; HRMS confirms molecular ions.
- ¹H NMR : Compare integration ratios of tert-butyl (9H) and bicyclic protons to assess purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
